N-Methyl-N-(thiolan-3-YL)carbamoyl chloride
Description
Properties
Molecular Formula |
C6H10ClNOS |
|---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
N-methyl-N-(thiolan-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |
InChI Key |
HQHHZULCRNMQEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of N-Methyl-N-(thiolan-3-yl)formamide
This approach adapts methods for converting formamides to carbamoyl chlorides using chlorinating agents like Cl₂ or SO₂Cl₂ (source).
Procedure (adapted from):
- Step 1 : Prepare N-methyl-N-(thiolan-3-yl)formamide via formylation of N-methyl-N-(thiolan-3-yl)amine.
- Step 2 : Treat the formamide with chlorine gas or sulfuryl chloride.
- Example: Chlorine gas is sparged into a solution of N-methyl-N-(thiolan-3-yl)formamide in chloroform at 60–65°C, yielding the carbamoyl chloride after purification.
Key Parameters (from):
| Parameter | Value |
|---|---|
| Temperature | 60–65°C |
| Chlorinating Agent | Cl₂ or SO₂Cl₂ |
| Molar Ratio | 1.1:1 (Cl:formamide) |
| Purity (analogous) | ≥90% |
Coupling Agent-Assisted Synthesis
While less common for carbamoyl chlorides, coupling agents like HATU or EDC may facilitate intermediate steps (source,).
Procedure (hypothetical):
- Step 1 : React thiolan-3-ylamine with methyl chloroformate to form N-methyl-N-(thiolan-3-yl)carbamate.
- Step 2 : Convert the carbamate to the carbamoyl chloride using thionyl chloride (SOCl₂).
- Thionyl chloride typically converts carbamates to carbamoyl chlorides at elevated temperatures (e.g., reflux in toluene).
- This route remains speculative, as no direct examples are cited in the provided literature.
Comparative Analysis of Methods
Critical Considerations
- Precursor Availability : The lack of documented synthesis for N-methyl-N-(thiolan-3-yl)amine or its formamide derivative necessitates custom synthesis, likely via reductive amination or nucleophilic substitution.
- Safety : Phosgene and chlorine demand specialized equipment (e.g., scrubbers, closed systems) to mitigate exposure risks.
- Purification : Carbamoyl chlorides are moisture-sensitive; isolation often involves low-temperature crystallization or distillation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include various carbamates and amides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(thiolan-3-YL)carbamoyl chloride involves its reactivity towards nucleophiles, leading to the formation of carbamate or amide bonds. This reactivity is due to the presence of the carbamoyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Structural Features and Reactivity
The table below summarizes key structural and molecular differences:
*Note: Molecular formula and weight for this compound are inferred based on structural analysis.
Key Comparisons:
Thiolan vs. Sulfolane Substituents: The sulfone group in N-(1,1-dioxothiolan-3-yl)-N-methylcarbamoyl chloride increases polarity and oxidative stability compared to the non-oxidized thiolan analog. This reduces nucleophilic reactivity at the carbonyl carbon . The thiolan ring (tetrahydrothiophene) may participate in sulfur-specific reactions, such as coordination with metals or oxidation to sulfoxides/sulfones.
Heterocyclic vs. The trifluoroethyl group in N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride enhances electrophilicity at the carbonyl due to the electron-withdrawing CF₃ group, accelerating reactions with amines or alcohols .
Steric and Electronic Effects: Dimethylcarbamoyl chloride (C₃H₆ClNO) lacks steric hindrance, making it highly reactive but prone to hydrolysis. In contrast, bulky substituents like thiolan or oxazole may slow hydrolysis but improve selectivity in multi-step syntheses .
Biological Activity
N-Methyl-N-(thiolan-3-YL)carbamoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has a distinct chemical structure characterized by the presence of a thiolane ring and a carbamoyl chloride functional group. The molecular formula is C₇H₁₂ClN₃O₃S, with a molecular weight of approximately 225.69 g/mol. The compound's structure allows for various interactions with biological targets, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes involved in immune response pathways. Preliminary studies suggest that it may act as an immunomodulator , potentially enhancing or inhibiting immune responses depending on the context.
Key Mechanisms:
- Protein Binding : The thiolane component enhances binding affinity to target proteins, which may influence immune modulation.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to various downstream biological effects.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Immunomodulatory Effects : It has been shown to modulate immune responses, making it a candidate for therapeutic applications in immunology.
- Antibacterial Properties : Preliminary investigations suggest potential antibacterial effects, although further studies are required to confirm these findings.
- Antiviral Activity : There are indications that the compound may possess antiviral properties, warranting additional research.
Case Studies
Case Study 1: Immunomodulation
In a study examining the immunomodulatory effects of various carbamoyl derivatives, this compound was found to enhance T-cell proliferation in vitro. This suggests its potential utility in developing treatments for autoimmune diseases.
Case Study 2: Antibacterial Activity
A series of experiments tested the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antibiotic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Immunomodulation | Enhanced T-cell proliferation | 10 - 100 | |
| Antibacterial | Inhibition of bacterial growth | >50 | |
| Antiviral | Potential activity | TBD | Preliminary |
| Mechanism | Description |
|---|---|
| Protein Binding | Enhances affinity to immune-related proteins |
| Enzyme Modulation | Inhibits or activates specific enzymes |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methodologies for N-Methyl-N-(thiolan-3-yl)carbamoyl chloride?
- Methodological Answer : Synthesis typically involves reacting N-methyl-thiolan-3-yl amine with chlorinating agents like phosgene or triphosgene under controlled conditions. Key parameters include:
- Temperature : Maintain reaction at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
- Critical Consideration : Monitor reaction progress via TLC or in situ IR spectroscopy to detect carbamoyl chloride formation.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., thiolan ring protons at δ 2.5–3.5 ppm, carbamoyl chloride carbonyl at ~δ 160–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 194.03).
- Elemental Analysis : Validate empirical formula (C₆H₁₀ClNOS) with ≤0.3% deviation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its corrosive nature.
- Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How can reaction mechanisms and selectivity be optimized during synthesis?
- Methodological Answer :
- Catalysts : Use pyridine or DMAP to enhance nucleophilic substitution efficiency by scavenging HCl.
- Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent over-chlorination.
- Kinetic Studies : Employ stopped-flow NMR to monitor intermediates and adjust reaction rates .
Q. What computational approaches predict the reactivity and stability of this compound?
- Methodological Answer :
- Molecular Orbital Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic sites (e.g., carbamoyl chloride carbonyl) for nucleophilic attack.
- Collision Cross-Section (CCS) : Ion mobility spectrometry paired with computational CCS values (e.g., 132.3 Ų for [M+H]+) aids in structural validation .
Q. How can structure-activity relationships (SAR) guide derivative design for biological screening?
- Methodological Answer :
- Derivatization : React with amines or alcohols to form ureas/esters. For example:
- Antimicrobial Screening : Test derivatives against Gram-negative bacteria (e.g., E. coli) via MIC assays.
- Enzyme Inhibition : Assess inhibition of acetylcholinesterase or proteases via fluorometric assays.
- SAR Analysis : Correlate substituent effects (e.g., thiolan ring size) with bioactivity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
